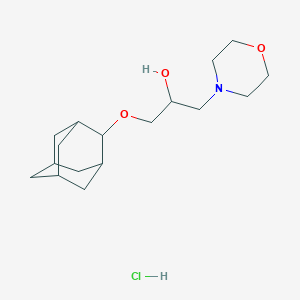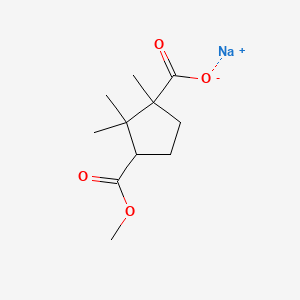
2-(3,4-dimethoxyphenyl)-N-(4-isopropylbenzyl)-N-methylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethoxyphenyl)-N-(4-isopropylbenzyl)-N-methylethanamine, commonly known as DMBA, is a synthetic compound that belongs to the class of phenethylamines. It is a potent psychostimulant and has been the subject of extensive scientific research due to its potential applications in various fields.
Wirkmechanismus
DMBA acts as a potent psychostimulant by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters, leading to increased synaptic concentrations. The increased levels of these neurotransmitters result in enhanced cognitive function, improved mood, and increased energy levels.
Biochemical and Physiological Effects:
DMBA has been shown to have a range of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature, leading to increased metabolism and energy expenditure. It also enhances cognitive function, improves mood, and increases motivation and focus. DMBA has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
DMBA has several advantages as a research tool. It is a potent psychostimulant, which makes it useful for studying the effects of other drugs on the central nervous system. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, DMBA also has some limitations. It is a controlled substance and requires special permits to be used in research. It is also a potent psychostimulant and may have adverse effects on researchers who handle it.
Zukünftige Richtungen
There are several future directions for DMBA research. One potential application is in the development of new drugs for the treatment of neurological disorders. DMBA has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential application is in the development of new psychostimulant drugs with fewer side effects than existing drugs. DMBA's mechanism of action may provide insights into the development of such drugs. Additionally, further research is needed to fully understand the biochemical and physiological effects of DMBA and its potential applications in various fields.
Conclusion:
DMBA is a potent psychostimulant that has been extensively studied for its potential applications in various fields. It is relatively easy to synthesize and purify, making it readily available for research purposes. DMBA has several advantages as a research tool, but also has some limitations. There are several future directions for DMBA research, including the development of new drugs for the treatment of neurological disorders and the development of new psychostimulant drugs with fewer side effects. Further research is needed to fully understand the biochemical and physiological effects of DMBA and its potential applications in various fields.
Synthesemethoden
DMBA can be synthesized by the condensation of 3,4-dimethoxyphenylacetone with N-methyl-4-isopropylbenzylamine using reductive amination. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The resulting product is then purified by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
DMBA has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been used as a research tool to study the effects of psychostimulants on the central nervous system and to investigate the mechanisms of action of other drugs. DMBA has also been used in medicinal chemistry research to develop new drugs for the treatment of neurological disorders such as ADHD and depression.
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-methyl-N-[(4-propan-2-ylphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-16(2)19-9-6-18(7-10-19)15-22(3)13-12-17-8-11-20(23-4)21(14-17)24-5/h6-11,14,16H,12-13,15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRBRXAQMZRKNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN(C)CCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-{1-[(6-methoxy-3-pyridinyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)-2-propanol](/img/structure/B4956065.png)
![1-chloro-2-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B4956073.png)
![2-fluoro-N-{4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B4956074.png)
![5-bromo-N-dibenzo[b,d]furan-3-yl-2-methoxybenzamide](/img/structure/B4956082.png)



![N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methoxyphenyl)urea](/img/structure/B4956100.png)

![N-cyclopentyl-4,4,4-trifluoro-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)butanamide](/img/structure/B4956110.png)
![1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-methoxypiperidine](/img/structure/B4956114.png)

![N-[1-({[(4-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-fluorobenzamide](/img/structure/B4956134.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-butoxybenzamide](/img/structure/B4956141.png)